![molecular formula C26H26N6O5 B601584 1-(4-甲氧基苯基)-7-氧代-6-(4-(2-氧代哌啶-1-基)苯基)-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸甲酯 CAS No. 1074365-84-6](/img/structure/B601584.png)

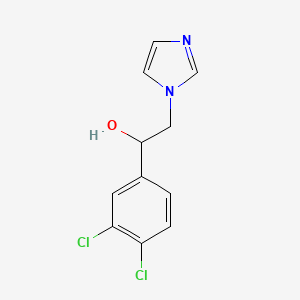

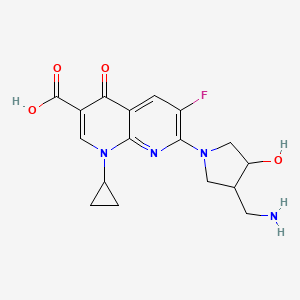

1-(4-甲氧基苯基)-7-氧代-6-(4-(2-氧代哌啶-1-基)苯基)-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as apixaban (BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .

Synthesis Analysis

The synthesis of apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . Further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle culminated in the discovery of apixaban .Molecular Structure Analysis

The molecular structure of apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM⁻¹/s .Physical And Chemical Properties Analysis

The physical and chemical properties of apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .科学研究应用

Application in Pharmaceutical Drug Development

Field

Pharmaceutical Chemistry

Application Summary

Apixaban Impurity 6 is a significant compound in the development and manufacturing of Apixaban, an oral anticoagulant approved by the FDA for the prevention of stroke and other cardiovascular complications .

Method of Application

The compound is analyzed using a stability-indicating reverse-phase liquid chromatographic method. This method involves the use of a Zorbax Stable Bond Phenyl column and a mixture of water, acetonitrile, methanol, and perchloric acid in various ratios .

Results or Outcomes

The developed method has been validated according to regulatory requirements and has proven effective for the quantification of impurities in the Apixaban drug substance .

Application in Analytical Chemistry

Field

Analytical Chemistry

Application Summary

Apixaban Impurity 6 is used in the development of a stability-indicating LC-MS method for the analysis of Apixaban and estimation of production-related substances in the active pharmaceutical ingredient (API) and pharmaceutical dosage forms .

Method of Application

The analyses are carried out on a Macherey-Nagel Nucleodur C18 column with a mobile phase containing acetonitrile and water in a gradient program .

Results or Outcomes

The developed method was found to be accurate and sensitive. The correlation coefficient values are greater than 0.99 for Apixaban and its six impurities .

Application in Structural Bioinformatics

Field

Structural Bioinformatics

Application Summary

Apixaban Impurity 6 has been used in structural bioinformatics studies to identify promising EGFR/VEGFR-2 inhibitors .

Method of Application

The compound and its modified derivatives were analyzed using density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .

Results or Outcomes

The study provided insights into the potential of Apixaban Impurity 6 as an EGFR/VEGFR-2 inhibitor .

Application in Heterocyclic Chemistry

Field

Heterocyclic Chemistry

Application Summary

Apixaban Impurity 6 is a significant compound in the synthesis of heterocycles based on the 1,2,3-triazole moiety, which have been utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Method of Application

The compound is used in the synthesis of 1,2,3-triazoles through various synthetic procedures .

Results or Outcomes

The synthesized 1,2,3-triazoles have shown significant biological activities .

Application in Magnetic Susceptibility Studies

Field

Physical Chemistry

Application Summary

Apixaban Impurity 6 has been used in studies investigating the magnetic susceptibility of certain compounds .

Method of Application

The compound is analyzed using an alternating antiferromagnetic Heisenberg linear chain model .

Results or Outcomes

The experimental magnetic susceptibility data are best interpreted in terms of this model .

Application in Organic Synthesis

Field

Organic Chemistry

Application Summary

Apixaban Impurity 6 has been used in the synthesis of heterocycles based on the 1,2,3-triazole moiety. These heterocycles have been utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Results or Outcomes

Application in Bioinformatics

Field

Bioinformatics

Application Summary

Apixaban Impurity 6 has been used in bioinformatics studies to identify promising EGFR/VEGFR-2 inhibitors .

未来方向

属性

IUPAC Name |

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFSYYKSFUFOTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

CAS RN |

1074365-84-6 |

Source

|

| Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

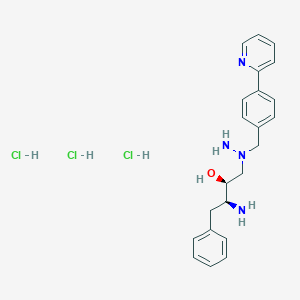

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)